An In-depth Technical Guide to 7,8-Diaminopelargonic Acid Dihydrochloride: A Key Intermediate in Biotin Biosynthesis
An In-depth Technical Guide to 7,8-Diaminopelargonic Acid Dihydrochloride: A Key Intermediate in Biotin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword
7,8-Diaminopelargonic acid (DAPA) stands as a critical intermediate in the conserved biotin biosynthesis pathway, a metabolic route essential for the viability of numerous bacteria, plants, and fungi. The dihydrochloride salt of this molecule serves as a stable and soluble form, facilitating its use in a wide array of research applications. This technical guide provides a comprehensive overview of the chemical and physical properties of 7,8-Diaminopelargonic acid dihydrochloride, offering insights into its structure, synthesis, and pivotal role in biochemistry. This document is intended to be a valuable resource for researchers in drug discovery, particularly those targeting novel antimicrobial agents, as well as for scientists investigating metabolic pathways and enzyme kinetics.
Chemical Identity and Structure
7,8-Diaminopelargonic acid, also known as 7,8-diaminononanoic acid, is an amino fatty acid that plays a crucial role as a precursor to biotin (Vitamin B7).[1] The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, making it amenable to experimental studies.
Molecular Structure:
Figure 1. Chemical structure of 7,8-Diaminopelargonic acid dihydrochloride.
Table 1: Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | 7,8-diaminononanoic acid dihydrochloride | N/A |
| Synonyms | 7,8-Diaminononanoic acid dihydrochloride, DAPA dihydrochloride | [1] |
| CAS Number | 951786-35-9 | [2] |
| Molecular Formula | C₉H₂₂Cl₂N₂O₂ | [2] |
| Molecular Weight | 261.19 g/mol | [2] |
Physicochemical Properties
The physicochemical properties of 7,8-Diaminopelargonic acid dihydrochloride are crucial for its handling, formulation, and application in various experimental settings.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | Solid | N/A |
| Melting Point | 149-151 °C | Supplier Data |
| Solubility | Predicted to be slightly soluble in water.[3] | [3] |
| pKa (Strongest Acidic) | 4.73 (Predicted for free base) | [3] |
| pKa (Strongest Basic) | 9.97 (Predicted for free base) | [3] |
Note: The solubility and pKa values are predicted for the free base, 7,8-diaminononanoic acid. The dihydrochloride salt is expected to have enhanced aqueous solubility.
Role in Biotin Biosynthesis: The DAPA Aminotransferase Reaction
7,8-Diaminopelargonic acid is a key intermediate in the biosynthesis of biotin, a vital cofactor for carboxylase enzymes.[4] It is synthesized from 7-keto-8-aminopelargonic acid (KAPA) through a transamination reaction catalyzed by the enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA AT), also known as BioA.[4][5] This enzyme utilizes S-adenosyl-L-methionine (SAM) as the amino donor.[5]
Figure 2. The enzymatic conversion of KAPA to DAPA.
The DAPA aminotransferase enzyme is a target for the development of novel antimicrobial agents, as the biotin synthesis pathway is absent in humans.[6][7] Inhibition of this enzyme would disrupt a critical metabolic pathway in pathogenic microorganisms.[6]
Synthesis and Purification
The chemical synthesis of 7,8-diaminopelargonic acid and its dihydrochloride salt is a complex process. In research settings, it is often produced enzymatically for use in assays or as a standard. The purification of DAPA from biological or synthetic reaction mixtures typically involves chromatographic techniques.[4]
General Enzymatic Synthesis and Purification Workflow:
Figure 3. A generalized workflow for the enzymatic synthesis and purification of DAPA.
Analytical Methods
The detection and quantification of 7,8-diaminopelargonic acid are essential for studying the kinetics of DAPA aminotransferase and for screening potential inhibitors. Several analytical methods have been developed for this purpose.
Fluorescence-based Assay:
A sensitive and high-throughput method involves the derivatization of the vicinal diamine groups of DAPA with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME) to produce a fluorescent adduct.[6] This assay allows for the linear detection of DAPA in the nanomolar to micromolar range and is suitable for microplate formats.[6]
Experimental Protocol: Fluorescence Detection of DAPA
-
Reaction Setup: Perform the DAPA aminotransferase enzymatic reaction in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Derivatization:
-
To the reaction mixture, add a solution of OPA in a suitable solvent (e.g., ethanol).
-
Subsequently, add a solution of 2ME.
-
Incubate at room temperature for a defined period (e.g., 10 minutes) to allow for the formation of the fluorescent adduct.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 455 nm).
-
-
Quantification:
-
Generate a standard curve using known concentrations of 7,8-diaminopelargonic acid dihydrochloride to quantify the amount of DAPA produced in the enzymatic reaction.
-
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and purity of the compound. The spectra of the dihydrochloride salt would show characteristic shifts for the protons and carbons in the aliphatic chain and near the protonated amino groups.
-
Mass Spectrometry (MS): Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule, such as the carboxylic acid, amine, and aliphatic C-H bonds.
Applications in Research and Drug Development
7,8-Diaminopelargonic acid dihydrochloride is a valuable tool for a range of research applications:
-
Enzyme Kinetics and Inhibition Studies: It serves as a substrate standard for in vitro assays of DAPA aminotransferase, enabling the determination of kinetic parameters and the screening of potential enzyme inhibitors.[5]
-
Antimicrobial Drug Discovery: As the biotin biosynthesis pathway is a validated target for antimicrobial agents, DAPA and its analogs are used in the development and characterization of new antibiotics.[6][7]
-
Metabolic Pathway Analysis: It is used as a standard in metabolomics studies to identify and quantify intermediates in the biotin biosynthesis pathway in various organisms.
Stability and Storage
For long-term stability, 7,8-Diaminopelargonic acid dihydrochloride should be stored in a cool, dry place, protected from light. As with many amine salts, it may be hygroscopic, and appropriate handling procedures should be followed to minimize moisture absorption.
Conclusion
7,8-Diaminopelargonic acid dihydrochloride is an indispensable tool for researchers working in the fields of biochemistry, microbiology, and drug discovery. Its role as a key intermediate in the essential biotin biosynthesis pathway makes it and its associated enzyme, DAPA aminotransferase, attractive targets for the development of novel therapeutics. This guide provides a foundational understanding of the chemical properties of this compound, which is critical for its effective use in the laboratory. Further research into its specific physical and spectroscopic properties will undoubtedly contribute to its broader application and the advancement of scientific knowledge in these vital areas.
References
-
Mann, S., Colliandre, L., Geneix, C., et al. (2013). A microplate fluorescence assay for DAPA aminotransferase by detection of the vicinal diamine 7,8-diaminopelargonic acid. Analytical Biochemistry, 432(1), 37-43. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 652, 7,8-Diaminononanoic acid. Retrieved from [Link].
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 135476773, 7,8-dihydropteroate. Retrieved from [Link].
-
Stoner, G. L., & Eisenberg, M. A. (1975). Purification and properties of 7, 8-diaminopelargonic acid aminotransferase. Journal of Biological Chemistry, 250(11), 4029-4036. [Link]
-
FooDB (2015). Showing Compound 7,8-diaminopelargonate (FDB030615). Retrieved from [Link].
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 135398602, 7,8-Dihydroneopterin. Retrieved from [Link].
-
Al-Suwailem, A. M., El-Sayed, Y. S., & Al-Otaibi, M. S. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Scientific Reports, 14(1), 6393. [Link]
-
Ploux, O., Mann, S., & Labesse, G. (2006). 7,8-Diaminoperlargonic acid aminotransferase from Mycobacterium tuberculosis, a potential therapeutic target. Characterization and inhibition studies. The FEBS journal, 273(19), 4548–4559. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 136648281, 7,8-Dihydroxanthopterin. Retrieved from [Link].
-
Singh, R., Kumar, M., & Singh, R. (2015). Spectral and kinetic characterization of 7,8-diaminopelargonic acid synthase from Mycobacterium tuberculosis. PloS one, 10(4), e0123985. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 173, 7-Keto-8-Aminopelargonic Acid. Retrieved from [Link].
-
Mann, S., Ploux, O., & Labesse, G. (2005). Inhibition of 7,8-diaminopelargonic acid aminotransferase by amiclenomycin and analogues. The FEBS journal, 272(24), 6443-6452. [Link]
-
Mann, S., Colliandre, L., Labesse, G., & Ploux, O. (2009). Inhibition of 7,8-diaminopelargonic acid aminotransferase from Mycobacterium tuberculosis by chiral and achiral anologs of its substrate: biological implications. Biochimie, 91(7), 826-834. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Strontium. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. [Link]
-
Hovione (2015). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Vlieghe, P., Khrestchatisky, M., & Lisowski, V. (2010). Amino Acids in the Development of Prodrugs. Molecules, 15(10), 7247-7287. [Link]
Sources
- 1. 7,8-Diaminononanoic acid | C9H20N2O2 | CID 652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Showing Compound 7,8-diaminopelargonate (FDB030615) - FooDB [foodb.ca]
- 4. Purification and properties of 7, 8-diaminopelargonic acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7,8-Diaminoperlargonic acid aminotransferase from Mycobacterium tuberculosis, a potential therapeutic target. Characterization and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of 7,8-diaminopelargonic acid aminotransferase by amiclenomycin and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
